![molecular formula C22H15BrN2 B13990723 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group, a bromine atom, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst.
Bromination: The biphenyl intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting the brominated biphenyl intermediate with a suitable precursor, such as a nitrile or an amidine, under appropriate conditions.
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The biphenyl and pyrimidine rings can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of probes and sensors.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may act as an inhibitor or activator of a particular enzyme or receptor, thereby influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: A derivative with a bromine atom, similar to the brominated intermediate in the synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine.
2-Phenylpyrimidine: A compound with a pyrimidine ring and a phenyl group, similar to the pyrimidine moiety in the target compound.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is unique due to the combination of its biphenyl, bromine, and pyrimidine components. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry. The presence of the bromine atom allows for further functionalization, while the biphenyl and pyrimidine rings contribute to the compound’s stability and reactivity.
Properties
Molecular Formula |
C22H15BrN2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-bromo-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H |
InChI Key |
QCHSGXQACPJINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


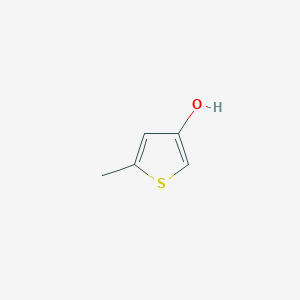
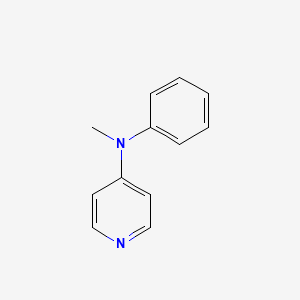
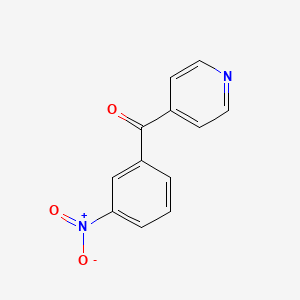
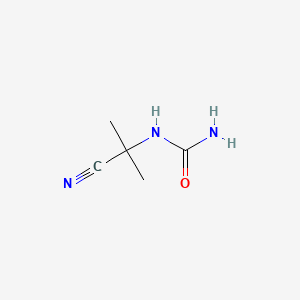


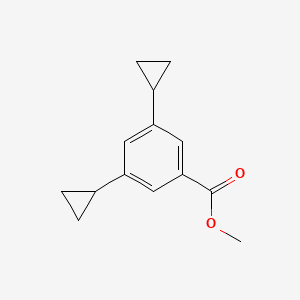
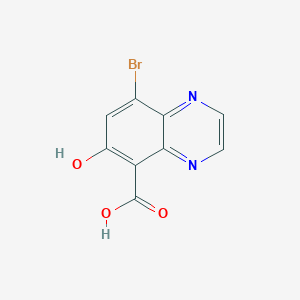
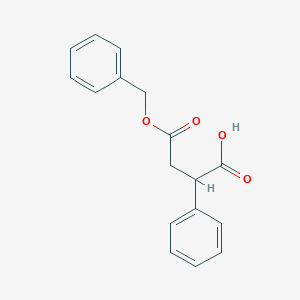


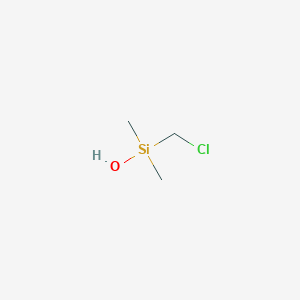
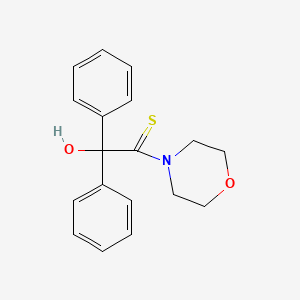
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
